L-Galacturonic acid

Description

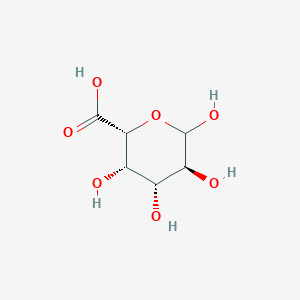

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-XVYLPRKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@@H](OC([C@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of L-Galacturonic acid?

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Galacturonic acid, a sugar acid and an enantiomer of the more common D-Galacturonic acid, is a key constituent of pectic polysaccharides in plant cell walls. While structurally similar to its D-isomer, the unique stereochemistry of this compound may confer distinct biological activities and properties, making it a molecule of interest in various scientific and pharmaceutical domains. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the analysis of this compound. Furthermore, it delves into its biological significance, particularly its emerging role in microbial signaling pathways.

Chemical Structure of this compound

This compound is a monosaccharide derivative and a sugar acid, characterized by the presence of both an aldehyde (or a cyclic hemiacetal) and a carboxylic acid functional group. Its chemical formula is C₆H₁₀O₇ and it has a molecular weight of approximately 194.14 g/mol [1].

Stereochemistry and Projections

As the L-enantiomer, the stereochemistry of this compound is a mirror image of D-Galacturonic acid. This is formally defined by the configuration of the chiral center furthest from the most oxidized carbon (the aldehyde or carboxyl group). In this compound, the hydroxyl group on carbon 5 (C5) is oriented to the left in the Fischer projection.

Fischer Projection: This representation depicts the acyclic, open-chain form of this compound. The carbon chain is arranged vertically with the most oxidized carbon (aldehyde group) at the top.

Haworth Projection: In aqueous solutions, this compound predominantly exists in a cyclic hemiacetal form, typically a six-membered pyranose ring. The Haworth projection provides a two-dimensional representation of this cyclic structure. The formation of the ring occurs through an intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5. This cyclization creates a new chiral center at C1, known as the anomeric carbon, resulting in two anomers: α-L-Galacturonic acid and β-L-Galacturonic acid.

Physicochemical Properties

Quantitative data for this compound is not as extensively documented as for its D-isomer. However, based on its structure and available information, the following properties can be summarized.

| Property | Value | Reference |

| CAS Number | 108729-78-8 | [2][3] |

| Molecular Formula | C₆H₁₀O₇ | [2][3] |

| Molecular Weight | 194.1394 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in water | |

| pKa | ~3.4 |

Biological Significance and Signaling Pathways

This compound is a fundamental component of pectin, a complex set of polysaccharides found in the primary cell walls of terrestrial plants. Pectin plays a crucial role in plant growth, development, and defense. The degradation of pectin by microbial enzymes releases galacturonic acid, which can then act as both a nutrient source and a signaling molecule for various microorganisms.

Regulation of Virulence in Enterohemorrhagic E. coli

A notable signaling role for galacturonic acid has been identified in the context of bacterial pathogenesis. In enterohemorrhagic E. coli (EHEC), galacturonic acid, derived from dietary pectin, can modulate the expression of virulence genes. This regulation is mediated by the transcription factor ExuR. In the absence of galacturonic acid, ExuR activates the expression of the Locus of Enterocyte Effacement (LEE), which encodes a type three secretion system (T3SS) essential for virulence. However, when galacturonic acid is present, it binds to ExuR, preventing its interaction with DNA and thereby decreasing the expression of the T3SS. This dual role of galacturonic acid as both a nutrient and a signaling molecule highlights the intricate relationship between diet, gut microbiota, and pathogen virulence.[4]

Caption: this compound signaling in EHEC.

Experimental Protocols

Quantitative Determination of Galacturonic Acid in Pectin

This protocol describes a colorimetric method for the determination of galacturonic acid content in pectin samples, adapted from the work of Blumenkrantz and Asboe-Hansen (1973).

Principle: Pectin is first hydrolyzed in hot sulfuric acid to release galacturonic acid residues. The free galacturonic acid is then quantified by a colorimetric reaction with m-hydroxydiphenyl (MHDP), which produces a colored complex with a maximum absorbance at 520 nm.

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄) with 0.0125 M sodium tetraborate.

-

m-hydroxydiphenyl (MHDP) solution: 0.15% (w/v) in 0.5% (w/v) NaOH.

-

Galacturonic acid standard solutions (e.g., 0, 20, 40, 60, 80, 100 µg/mL).

Procedure:

-

Sample Preparation: Prepare aqueous solutions of pectin samples at a known concentration.

-

Hydrolysis: a. To 200 µL of the sample or standard solution in a glass test tube, add 1.2 mL of the ice-cold sulfuric acid/tetraborate solution. b. Vortex the tubes and heat in a boiling water bath for 5 minutes. c. Cool the tubes in an ice bath.

-

Colorimetric Reaction: a. To each tube, add 20 µL of the MHDP solution. b. Vortex immediately. c. Allow the reaction to proceed for 20 minutes at room temperature.

-

Measurement: Measure the absorbance of the samples and standards at 520 nm using a spectrophotometer.

-

Calculation: Construct a standard curve of absorbance versus galacturonic acid concentration. Use the standard curve to determine the concentration of galacturonic acid in the pectin samples.

Workflow for Pectin Analysis

The following diagram illustrates a general workflow for the extraction and analysis of pectin from plant material to determine its galacturonic acid content.

References

- 1. This compound | 108729-78-8 | Benchchem [benchchem.com]

- 2. This compound | CAS#:108729-78-8 | Chemsrc [chemsrc.com]

- 3. Cas 108729-78-8,this compound | lookchem [lookchem.com]

- 4. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the L-Galacturonic Acid Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Galacturonic acid is the principal monosaccharide component of pectin, a complex set of polysaccharides that are major constituents of the primary cell walls of plants. Pectin provides structural support to the cell wall and is involved in cell adhesion, signaling, and plant defense. The biosynthesis of this compound, in the form of its nucleotide sugar precursor UDP-D-galacturonic acid (UDP-GalA), is a critical process for plant growth and development. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to this compound in plants, including detailed enzymatic steps, quantitative data, experimental protocols, and pathway visualizations. Understanding these pathways is crucial for researchers in plant biology, cell wall biochemistry, and for professionals in drug development exploring plant-derived polysaccharides for therapeutic applications.

Core Biosynthetic Pathways

The biosynthesis of UDP-D-galacturonic acid in plants primarily proceeds through the epimerization of UDP-D-glucuronic acid (UDP-GlcA). The precursor, UDP-GlcA, can be synthesized via two main routes: the nucleotide sugar oxidation pathway and the myo-inositol oxygenation pathway.

Nucleotide Sugar Oxidation Pathway

This is considered the major pathway for UDP-GlcA synthesis in plants. It involves the following key enzymatic reactions:

-

UDP-Sugar Pyrophosphorylase (USP) / UTP-Glucose-1-Phosphate Uridylyltransferase (UGPase): This enzyme catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. While USP can act on various sugar-1-phosphates, UGPase is more specific for glucose-1-phosphate.[1] This reaction is a crucial entry point for glucose into nucleotide sugar metabolism.[2]

-

UDP-Glucose Dehydrogenase (UGDH): This NAD+-dependent enzyme catalyzes the irreversible two-step oxidation of UDP-glucose at the C-6 position to yield UDP-glucuronic acid.[3][4] This is a key regulatory step in the pathway.

myo-Inositol Oxygenation Pathway

This alternative pathway provides a route for the synthesis of UDP-GlcA from myo-inositol, a cyclic sugar alcohol. The key steps are:

-

myo-Inositol Oxygenase (MIOX): This enzyme catalyzes the oxidative cleavage of the myo-inositol ring to produce D-glucuronic acid.[5]

-

Glucuronokinase (GlcAK): This kinase phosphorylates D-glucuronic acid at the C-1 position to form glucuronic acid-1-phosphate.[6]

-

UDP-Glucuronic Acid Pyrophosphorylase (UGP): This enzyme, which is likely a UDP-sugar pyrophosphorylase with broad specificity, catalyzes the reaction of glucuronic acid-1-phosphate with UTP to form UDP-glucuronic acid.[7]

Epimerization to UDP-D-Galacturonic Acid

The final step in the biosynthesis of the direct precursor for pectin is the epimerization of UDP-GlcA:

-

UDP-D-Glucuronate 4-Epimerase (GAE) / UDP-Glucuronic Acid 4-Epimerase (UGlcAE): This enzyme catalyzes the reversible conversion of UDP-D-glucuronic acid to UDP-D-galacturonic acid by inverting the stereochemistry at the C-4 position.[3]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway in plants.

Table 1: Kinetic Parameters of UDP-Sugar Pyrophosphorylase (USP) / UGPase

| Plant Species | Substrate | Apparent Km (mM) | Reference |

| Arabidopsis thaliana | GlcA-1-P | 0.13 | [8] |

| Arabidopsis thaliana | Glc-1-P | 0.42 | [8] |

| Arabidopsis thaliana | UTP | 0.14 | [8] |

| Arabidopsis thaliana | UDP-GlcA (reverse) | 0.56 | [8] |

| Arabidopsis thaliana | UDP-Glc (reverse) | 0.72 | [8] |

| Arabidopsis thaliana | Pyrophosphate (reverse) | 0.15 | [8] |

Table 2: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH)

| Plant Species | Substrate | Apparent Km (µM) | Reference |

| Arabidopsis thaliana (isoforms) | UDP-glucose | 120 - 335 | [9] |

| Arabidopsis thaliana (isoforms) | NAD+ | ~40 | [9] |

| Glycyrrhiza uralensis (isoforms) | UDP-glucose | 140 - 270 | [10] |

| Glycyrrhiza uralensis (isoforms) | NAD+ | 30 - 100 | [10] |

Table 3: Kinetic Parameters of Glucuronokinase (GlcAK)

| Plant Species | Substrate | Apparent Km (mM) | Reference |

| Arabidopsis thaliana | D-glucuronic acid | 0.7 | [6] |

| Arabidopsis thaliana | ATP | 0.56 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound biosynthesis pathway.

Protocol 1: UDP-Glucose Dehydrogenase (UGDH) Activity Assay

This spectrophotometric assay measures the activity of UGDH by monitoring the increase in NADH at 340 nm.[3]

Materials:

-

Assay Buffer: 40 mM TRIS-HCl pH 8.7, 0.8 mM EDTA, 16% (v/v) glycerol, 0.8 mM NaN3.

-

Substrate solution: 100 mM UDP-glucose in water.

-

Cofactor solution: 10 mM NAD+ in water.

-

Enzyme extract or purified protein.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare the reaction mixture in a cuvette by combining the assay buffer, UDP-glucose solution (to a final concentration of 0.01–1.5 mM for kinetic analysis), and NAD+ solution (to a final concentration of 500 µM for substrate kinetics, or varied from 0.01–1.5 mM for cofactor kinetics).

-

Equilibrate the mixture to room temperature.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately start monitoring the increase in absorbance at 340 nm for 1–10 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

For kinetic parameter determination, perform the assay at various substrate or cofactor concentrations while keeping the other constant at a saturating level.

Protocol 2: Glucuronokinase (GlcAK) Activity Assay (Coupled HPLC Method)

This assay determines GlcAK activity by coupling the reaction with UDP-sugar pyrophosphorylase (USP) and quantifying the product, UDP-GlcA, by HPLC.[11]

Materials:

-

Reaction Buffer: 50 mM HEPES-KOH, pH 7.5, 5 mM MgCl2, 1 mM DTT.

-

Substrates: 10 mM D-glucuronic acid, 10 mM ATP.

-

Coupling Enzyme: Purified UDP-sugar pyrophosphorylase (USP).

-

Cofactor for coupling reaction: 10 mM UTP.

-

Enzyme extract or purified GlcAK.

-

HPLC system with a suitable anion exchange or porous graphitic carbon column.

-

UDP-GlcA standard for calibration.

Procedure:

-

Set up the reaction mixture containing reaction buffer, D-glucuronic acid, ATP, UTP, and the coupling enzyme USP.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding the GlcAK-containing sample.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold ethanol.

-

Centrifuge the sample to pellet precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the amount of UDP-GlcA produced.

-

Compare the results to a standard curve of UDP-GlcA to determine the enzyme activity.

Protocol 3: Quantification of UDP-Sugars in Plant Tissues by HPLC-MS

This protocol describes the extraction and quantification of UDP-sugars, including UDP-GlcA and UDP-GalA, from plant tissues.[12]

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves).

-

Quenching solution: Chloroform:Methanol (3:7, v/v).

-

Extraction solution: Water.

-

Solid-Phase Extraction (SPE) cartridges (e.g., porous graphitic carbon).

-

HPLC-MS system with a porous graphitic carbon column (e.g., Hypercarb™).

-

Mobile phases for HPLC.

-

UDP-sugar standards.

Procedure:

-

Extraction:

-

Freeze and grind plant tissue to a fine powder in liquid nitrogen.

-

Add the cold quenching solution to the pulverized sample and incubate at -20°C for 2 hours with intermittent vortexing.

-

Add water, vortex thoroughly, and centrifuge to separate the phases.

-

Collect the upper aqueous phase containing the UDP-sugars.

-

-

SPE Purification:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the UDP-sugars with an appropriate solvent mixture.

-

Dry the eluate and reconstitute in a suitable solvent for HPLC-MS analysis.

-

-

HPLC-MS Analysis:

-

Inject the purified sample into the HPLC-MS system.

-

Separate the UDP-sugars using a gradient elution on the porous graphitic carbon column.

-

Detect and quantify the UDP-sugars using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Use external standards and an internal standard (e.g., UDP) for accurate quantification.

-

Mandatory Visualizations

Signaling Pathways

Caption: Overview of the this compound Biosynthesis Pathways in Plants.

Experimental Workflow: UGDH Activity Assay

Caption: Experimental workflow for the spectrophotometric UGDH activity assay.

Experimental Workflow: UDP-Sugar Quantification

Caption: Workflow for the extraction and quantification of UDP-sugars from plant tissues.

References

- 1. Exploring Redox Modulation of Plant UDP-Glucose Pyrophosphorylase [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]

- 6. Cloning of Glucuronokinase from Arabidopsis thaliana, the Last Missing Enzyme of the myo-Inositol Oxygenase Pathway to Nucleotide Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-sugar pyrophosphorylase controls the activity of proceeding sugar-1-kinases enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of UDP-glucose dehydrogenase isoforms in the medicinal legume Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Galacturonic Acid in Plant Cell Wall Architecture and Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

L-Galacturonic acid, a sugar acid derived from galactose, serves as the principal building block of pectin, a major polysaccharide component of the primary cell walls in terrestrial plants.[1] Its unique chemical properties and arrangement into long polymer chains of homogalacturonan are fundamental to the structural integrity, growth, and environmental responsiveness of plants. This guide provides a comprehensive overview of the biological roles of this compound, from its biosynthesis and integration into the cell wall matrix to its function as a signaling molecule in plant defense.

Biosynthesis of the Pectin Precursor: UDP-L-Galacturonic Acid

The journey of this compound begins not as a free monosaccharide, but in its activated nucleotide sugar form, UDP-α-D-galacturonic acid (UDP-GalA), which is the direct precursor for pectin synthesis.[2] The biosynthetic pathway is a critical control point in determining the amount of pectin produced. It involves a two-step enzymatic process primarily located in the cytosol and Golgi apparatus.

Step 1: Synthesis of UDP-D-Glucuronic Acid The pathway starts with UDP-glucose, a common sugar nucleotide. The enzyme UDP-glucose 6-dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to yield UDP-α-D-glucuronic acid (UDP-GlcA).[3] This reaction occurs in the cytosol.

Step 2: Epimerization to UDP-D-Galacturonic Acid UDP-GlcA is then transported into the Golgi lumen.[4] Within the Golgi, the enzyme UDP-D-glucuronic acid 4-epimerase (GAE) catalyzes the reversible conversion of UDP-GlcA to UDP-GalA.[2][5] This epimerization at the C4 position is the definitive step that produces the activated precursor required for homogalacturonan synthesis.[4] The recombinant epimerase from Arabidopsis thaliana shows an equilibrium constant of approximately 1.9 for this conversion.[2]

The Structural Backbone: Homogalacturonan

Once synthesized, UDP-GalA is utilized by galacturonosyltransferases (GAUTs), a family of enzymes in the Golgi, to polymerize α-1,4-linked chains of galacturonic acid, forming the polysaccharide homogalacturonan (HG).[6] HG is the most abundant pectic polysaccharide, constituting up to 65% of all pectin.[6]

These long HG chains are initially synthesized with a high degree of methyl-esterification at the C-6 carboxyl group.[6] This modification neutralizes the negative charge of the galacturonic acid residues, preventing premature cross-linking within the Golgi. The highly methylesterified HG is then secreted into the cell wall.[6]

Within the apoplast, the degree of methylesterification is dynamically controlled by the action of pectin methylesterases (PMEs). These enzymes remove methyl groups, exposing the negatively charged carboxyl groups.[7]

Core Biological Functions of this compound Polymers

The state of the galacturonic acid residues within the HG backbone—specifically their charge status—dictates the physical properties of the cell wall and mediates numerous biological functions.

Structural Integrity and Cell Adhesion

De-esterified, negatively charged galacturonic acid residues can form ionic cross-links with divalent cations, most notably calcium (Ca2+).[8] These "egg-box" structures create a gel-like matrix that cements adjacent plant cells together at the middle lamella and provides the primary cell wall with both flexibility and strength.[8][9] This pectic gel resists the compressive forces generated by turgor pressure.

Regulation of Cell Wall Porosity and Growth

The degree of HG methylesterification influences the porosity of the cell wall matrix.[10] A higher degree of esterification is generally associated with a more flexible and porous wall, which is characteristic of growing cells. Conversely, PME activity and subsequent Ca2+ cross-linking lead to wall stiffening and cessation of growth. This dynamic modulation is crucial for processes like cell expansion and differentiation.

Role in Plant Defense and Signaling

The HG backbone of pectin is a source of signaling molecules that are crucial for plant immunity. During pathogen attack or mechanical wounding, enzymes from either the plant or the pathogen can cleave the HG chains, releasing small fragments known as oligogalacturonides (OGs).[11]

OGs with a degree of polymerization between 10 and 14 act as Damage-Associated Molecular Patterns (DAMPs).[11] These molecules are recognized by cell surface receptors, triggering a cascade of defense responses, including the production of phytoalexins (antimicrobial compounds) and reinforcement of the cell wall.[11][12] This signaling pathway demonstrates that galacturonic acid polymers are not merely structural but are active participants in the plant's surveillance system.

Quantitative Data on Galacturonic Acid Content

The abundance of galacturonic acid, as a proxy for pectin content, varies significantly among different plant species, tissues, and developmental stages. This variation reflects the diverse functional requirements of the cell wall.

| Plant Source | Tissue | Galacturonic Acid Content (% of Cell Wall Dry Weight) | Reference |

| Citrus | Peel (Albedo) | ~30% | [1] |

| Apple | Pomace | 15-20% | [1] |

| Sugar Beet | Pulp | 20-25% | [1] |

| Arabidopsis thaliana | Leaves | ~25% | General textbook knowledge |

| Zea mays (Maize) | Coleoptiles | ~10% | General textbook knowledge |

Note: Values are approximate and can vary based on the specific cultivar, growth conditions, and extraction method used.

Appendix: Key Experimental Protocols

A1: Quantification of Uronic Acids (Galacturonic Acid)

This protocol is based on the colorimetric m-hydroxydiphenyl-sulfuric acid method, a standard assay for quantifying uronic acids.

Methodology:

-

Sample Preparation: Isolate cell wall material from the plant tissue of interest. This typically involves sequential extraction with solvents (ethanol, acetone, chloroform) to remove pigments, lipids, and other soluble components. The remaining alcohol-insoluble residue (AIR) is the cell wall fraction.

-

Hydrolysis: Accurately weigh 5-10 mg of dried AIR into a glass tube. Add 1 mL of concentrated sulfuric acid and incubate on ice for 30 minutes.

-

Dilute the acid by adding 6 mL of distilled water, vortex thoroughly, and heat in a boiling water bath for 15 minutes to hydrolyze the polysaccharides into monosaccharides.

-

Colorimetric Reaction:

-

Transfer 200 µL of the cooled hydrolysate to a new glass tube.

-

Add 1.2 mL of a 125 mM sodium tetraborate solution in concentrated sulfuric acid. Vortex and heat at 100°C for 5 minutes.

-

Cool the tubes on ice.

-

Add 20 µL of 0.15% m-hydroxydiphenyl in 0.5% NaOH. Vortex immediately.

-

Incubate at room temperature for 20 minutes.

-

-

Measurement: Measure the absorbance at 520 nm using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using known concentrations of D-galacturonic acid (0-100 µg/mL) and process them in the same manner as the samples. Calculate the concentration of uronic acid in the samples by comparing their absorbance to the standard curve.

A2: Analysis of Pectin Methylesterification

This protocol determines the Degree of Methylesterification (DM) by quantifying the methanol released upon saponification of the pectin.

Methodology:

-

Saponification:

-

Suspend a known amount of cell wall material (AIR) in a solution of 0.1 M NaOH.

-

Incubate at 4°C for 1-2 hours with gentle agitation. This process cleaves the methyl ester bonds, releasing methanol and forming carboxylate groups.

-

Centrifuge the sample and collect the supernatant.

-

-

Methanol Quantification: The released methanol in the supernatant can be quantified using an enzyme-based assay.

-

Prepare a reaction buffer containing Tris-HCl (pH 9.0), NAD+, and alcohol oxidase.

-

Add the supernatant containing the released methanol to the reaction buffer. Alcohol oxidase will oxidize methanol to formaldehyde, with the concomitant reduction of NAD+ to NADH.

-

Add a second enzyme, formaldehyde dehydrogenase, which will oxidize formaldehyde to formic acid, further reducing NAD+ to NADH.

-

-

Measurement: The increase in NADH is measured by the increase in absorbance at 340 nm.

-

Calculation:

-

A standard curve is generated using known concentrations of methanol.

-

The amount of uronic acid in the initial sample is determined separately (Protocol A1).

-

The Degree of Methylesterification (DM) is calculated as the molar ratio of released methanol to the total uronic acid content, expressed as a percentage: DM (%) = (moles of methanol / moles of uronic acid) * 100

-

References

- 1. D-Galacturonic acid - American Chemical Society [acs.org]

- 2. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EC 5.1.3.6 [iubmb.qmul.ac.uk]

- 6. Recent Advances in Understanding the Roles of Pectin as an Active Participant in Plant Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant cell | Definition, Diagram, Model, Labeled, Characteristics, Functions, & Facts | Britannica [britannica.com]

- 9. youtube.com [youtube.com]

- 10. Extracellular matrix - Wikipedia [en.wikipedia.org]

- 11. Host-Pathogen Interactions : XXII. A Galacturonic Acid Oligosaccharide from Plant Cell Walls Elicits Phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of L-Galacturonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Galacturonic acid is a monosaccharide and a sugar acid, representing the oxidized form of L-galactose. As a C4 epimer of D-glucuronic acid, it is a constituent of some pectic polysaccharides in plants, although it is far less abundant than its D-enantiomer, D-galacturonic acid, the primary component of pectin.[1][2] Understanding the physicochemical properties of this compound is crucial for researchers in fields ranging from carbohydrate chemistry and plant biology to drug development, where it may serve as a chiral building block or a bioactive molecule. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a review of its known biological roles.

Physicochemical Properties

Due to the relative scarcity of this compound in nature compared to its D-isomer, specific experimental data for the L-form is limited. The following tables summarize the available quantitative data for this compound and provide data for the more extensively studied D-Galacturonic acid for comparative purposes.

Table 1: General and Physical Properties of Galacturonic Acid Isomers

| Property | This compound | D-Galacturonic Acid |

| CAS Number | 108729-78-8 | 685-73-4[3] |

| Molecular Formula | C₆H₁₀O₇ | C₆H₁₀O₇[3] |

| Molecular Weight | 194.14 g/mol | 194.14 g/mol [3] |

| Appearance | Not specified | Hygroscopic white to light yellow crystals or powder[4] |

| Melting Point | Not available | 159-161 °C[3][5] |

| Solubility in Water | Not specified | 295 g/L[4] |

| Predicted pKa | Not available | 3.24 (Strongest Acidic) |

Table 2: Optical Properties of Galacturonic Acid Isomers

| Property | This compound | D-Galacturonic Acid |

| Specific Rotation ([α]D) | Not available | Mutarotates in water. The α-form has an initial rotation of +98° which changes to +50.9°. The β-form has an initial rotation of +27° which changes to +55.6°.[6] |

Biological Role and Signaling Pathways

This compound is primarily known for its role as an intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[7] While the catabolism of D-Galacturonic acid has been studied in fungi and bacteria, specific metabolic pathways for the L-isomer are not well-documented.

L-Ascorbic Acid Biosynthesis Pathway

In plants, one of the pathways for L-ascorbic acid synthesis involves the conversion of D-galacturonic acid to L-galactonic acid, which is then converted to L-galactono-1,4-lactone, a direct precursor to L-ascorbic acid.[7] This pathway highlights a connection between the metabolism of D- and L-sugar acids.

Caption: L-Ascorbic acid biosynthesis pathway from D-Galacturonic acid.

Fungal Catabolism of D-Galacturonic Acid

Filamentous fungi can utilize D-galacturonic acid as a carbon source through a specific catabolic pathway.[8][9] This pathway involves reduction, dehydration, and aldol cleavage to yield pyruvate and glycerol. The direct applicability of this pathway to this compound is not established.

Caption: Fungal catabolic pathway of D-Galacturonic acid.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of uronic acids like this compound.

Determination of Melting Point (Capillary Method)

This method is based on the principle that a pure crystalline solid has a sharp and characteristic melting point.[10][11][12]

Methodology:

-

Sample Preparation: The this compound sample must be finely powdered and completely dry.[13][14]

-

Capillary Tube Filling: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[14][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).[10][16]

-

Heating and Observation: The heating bath is heated gradually. A rapid heating rate can be used initially to determine an approximate melting point.[15] For an accurate measurement, the temperature is raised slowly (1-2 °C per minute) as it approaches the expected melting point.[15]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range.[10][17]

Caption: Workflow for melting point determination by the capillary method.

Determination of Aqueous Solubility (HPLC-RI Method)

High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is a common method for quantifying carbohydrates that lack a UV chromophore.[18][19]

Methodology:

-

Standard Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container. Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Sample Filtration: Filter the saturated solution through a 0.45 µm filter to remove any undissolved solid.

-

HPLC Analysis:

-

Column: Use a carbohydrate analysis column (e.g., an amino-bonded column).[19]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used.[19]

-

Detector: Refractive Index (RI) detector.

-

Injection: Inject a known volume of the filtered saturated solution and the standard solutions.

-

-

Quantification: Create a calibration curve by plotting the peak areas of the standard solutions against their concentrations. Determine the concentration of the saturated solution from this curve, which represents the solubility.[20]

Caption: Workflow for solubility determination by HPLC-RI.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) by measuring the change in pH of a solution upon the addition of a titrant.[13][17][21]

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized, carbonate-free water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).[22]

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.[21]

-

Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[21][22]

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[23] This point corresponds to the midpoint of the steepest part of the titration curve. A more accurate determination can be made by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Optical Rotation (Polarimetry)

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation is a characteristic property of the compound.[24][25]

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (usually water).[26]

-

Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up.[26]

-

Zeroing the Instrument: Fill the polarimeter tube (of a known path length, l, in decimeters) with the pure solvent. Place the tube in the polarimeter and set the reading to zero.[13]

-

Sample Measurement: Rinse and fill the polarimeter tube with the this compound solution, ensuring there are no air bubbles. Place the tube in the polarimeter and measure the observed rotation (α).[13][26]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c).[25] The temperature and wavelength used should also be reported.

Caption: Workflow for optical rotation measurement using a polarimeter.

Conclusion

This compound, while less studied than its D-isomer, holds significance in plant biochemistry as an intermediate in the biosynthesis of L-ascorbic acid. This guide has compiled the available physicochemical data and outlined standard experimental procedures for the characterization of this molecule. Further research is warranted to fully elucidate the specific properties of this compound and to explore its potential applications in various scientific and industrial fields. The provided methodologies offer a robust framework for researchers to generate the much-needed experimental data for this compound.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. D-Galacturonic acid - Wikipedia [en.wikipedia.org]

- 4. D-Galacturonic acid - American Chemical Society [acs.org]

- 5. Glucuronic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. The D-galacturonic acid catabolic pathway in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. separation of carbohydrates by HPLC using RID detector - Chromatography Forum [chromforum.org]

- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 12. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]

- 13. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. aprh.journals.ekb.eg [aprh.journals.ekb.eg]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. chem.fsu.edu [chem.fsu.edu]

- 22. chem.fsu.edu [chem.fsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Biosynthesis of L-ascorbic acid in plants: new pathways for an old antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

An In-depth Technical Guide to the Natural Sources of L-Galacturonic Acid and Pectin

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Galacturonic acid, a sugar acid and the primary component of pectin, is a key carbohydrate in the structural makeup of terrestrial plants. Pectin, a complex heteropolysaccharide, is particularly abundant in the primary cell walls and middle lamellae, where it plays a crucial role in cell adhesion and wall plasticity. The unique gelling, thickening, and stabilizing properties of pectin have led to its widespread use in the food, pharmaceutical, and cosmetic industries. Furthermore, the bioactive properties of pectin-derived oligosaccharides (POS), rich in this compound, are of growing interest for their potential applications in drug development and functional foods, including prebiotic and immunomodulatory effects. This guide provides a comprehensive overview of the natural sources of this compound and pectin, detailed methodologies for their extraction and quantification, and an exploration of their roles in biological signaling pathways.

Natural Sources and Quantitative Data

Pectin is ubiquitously found in fruits and vegetables, with its concentration varying significantly depending on the source, ripeness, and specific tissue. This compound is the principal monosaccharide unit of pectin. The primary commercial sources for pectin production are citrus peels and apple pomace, which are by-products of the juice industry.

Pectin Content in Various Plant Sources

The following table summarizes the pectin content in a variety of fruits and vegetables, providing a comparative overview for researchers seeking to identify suitable raw materials for extraction.

| Plant Source | Plant Part | Pectin Content (% of fresh weight) | Pectin Content (% of dry weight) | Reference(s) |

| Citrus Fruits | ||||

| Orange | Peel | 0.5 - 3.5 | 20 - 30 | [1] |

| Lemon | Peel | - | ~11.0 | [2] |

| Grapefruit | Peel | - | ~6.35 | [2] |

| Lime | Peel | - | - | [3] |

| Pomelo | Peel | - | - | [4] |

| Pome Fruits | ||||

| Apple | Fruit | 1 - 1.5 | 10 - 15 (pomace) | [1] |

| Pear | Fruit | - | - | [1] |

| Quince | Fruit | - | - | [1] |

| Berries | ||||

| Strawberries | Fruit | - | - | [1] |

| Gooseberries | Fruit | - | - | [1] |

| Black Currants | By-products | - | 17.8 | [5] |

| Red Currants | By-products | - | 12.5 | [5] |

| Stone Fruits | ||||

| Apricots | Fruit | 1 | - | [1] |

| Plums | By-products | - | 11.2 | [5] |

| Cherries | Fruit/By-products | 0.4 | 4.47 | [1][5] |

| Vegetables | ||||

| Carrots | Root | 1.4 | - | [1] |

| Sugar Beet | Pulp | - | 10 - 20 | [1] |

| Pumpkin | By-products | - | 9.88 | [5] |

| Other | ||||

| Sunflower | Head | - | 10 - 20 | [1] |

This compound Content in Pectin

The this compound content is a critical quality parameter for pectin, with the Food and Agriculture Organization (FAO) specifying that high-quality pectin must contain at least 65% galacturonic acid[6]. The following table presents the galacturonic acid content found in pectin extracted from various sources.

| Pectin Source | Galacturonic Acid Content (%) | Reference(s) |

| Commercial Pectin | > 65 | [6] |

| Dragon Fruit Peel | > 65 | [6] |

| 'Pera' Sweet Orange Albedo | > 65 | [6] |

| 'Pera' Sweet Orange Flavedo | > 65 | [6] |

| Plum By-products | 83.57 | [5] |

| Black Currant By-products | 78.33 | [5] |

| Gooseberry By-products | 75.29 | [5] |

| Red Currant By-products | 69.48 | [5] |

| Pumpkin By-products | 62.15 | [5] |

| Cherry By-products | 47.22 | [5] |

| Citrus maxima (Pomelo) Peel | 74.12 | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction of pectin from plant sources and its subsequent hydrolysis to this compound, as well as protocols for the quantification of this compound.

Pectin Extraction from Citrus Peels (Acid Extraction Method)

This protocol describes a common laboratory-scale method for extracting pectin from citrus peels using an acidic solution[4][7][8][9][10].

Materials and Reagents:

-

Fresh citrus peels (e.g., orange, lemon)

-

Distilled water

-

Hydrochloric acid (HCl) or Citric acid

-

Ethanol (95%)

-

Cheesecloth or muslin cloth

-

Beakers

-

Stirring hot plate

-

pH meter

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

Preparation of Raw Material:

-

Wash fresh citrus peels thoroughly with distilled water to remove any surface impurities.

-

Cut the peels into small pieces (approximately 1-2 cm).

-

Dry the peels in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

-

Grind the dried peels into a fine powder using a blender or grinder.

-

-

Acidic Extraction:

-

Prepare an acidic solution by adding HCl or citric acid to distilled water to achieve a pH of 1.5-2.5. A common ratio is 1:25 (w/v) of dried peel powder to acidic water[9].

-

Add the dried peel powder to the acidic solution in a beaker.

-

Heat the mixture to 80-90°C on a stirring hot plate and maintain this temperature for 1-2 hours with continuous stirring[7][9]. This process hydrolyzes the protopectin into soluble pectin.

-

-

Filtration and Precipitation:

-

Allow the mixture to cool to room temperature.

-

Filter the mixture through several layers of cheesecloth or muslin cloth to separate the liquid extract from the solid residue.

-

Collect the filtrate, which contains the soluble pectin.

-

Slowly add an equal volume of 95% ethanol to the filtrate while stirring continuously. Pectin will precipitate out of the solution as a gelatinous mass.

-

Allow the mixture to stand for at least 1 hour (or overnight for complete precipitation) to allow the pectin to fully coagulate.

-

-

Purification and Drying:

-

Separate the precipitated pectin from the ethanol-water mixture by filtration or centrifugation (e.g., 4000 rpm for 15 minutes)[7][8].

-

Wash the pectin precipitate with 95% ethanol two to three times to remove any remaining impurities and acid.

-

Press the purified pectin to remove excess ethanol.

-

Dry the pectin in a hot air oven at 40-50°C until a constant weight is achieved.

-

Grind the dried pectin into a fine powder and store it in an airtight container.

-

Enzymatic Hydrolysis of Pectin to this compound

This protocol outlines the use of polygalacturonase to specifically hydrolyze the α-1,4-glycosidic bonds in the pectin backbone to release this compound monomers[11][12][13][14][15].

Materials and Reagents:

-

Extracted pectin

-

Polygalacturonase (e.g., from Aspergillus niger)

-

Sodium acetate buffer (e.g., 50 mM, pH 4.5-5.0)

-

Water bath

-

Small reaction tubes or vials

-

Enzyme inactivation solution (e.g., by boiling)

Procedure:

-

Substrate Preparation:

-

Prepare a pectin solution (e.g., 0.5-1.0% w/v) in the appropriate buffer (e.g., sodium acetate buffer, pH 4.5). Ensure the pectin is fully dissolved.

-

-

Enzymatic Reaction:

-

Pre-incubate the pectin solution at the optimal temperature for the polygalacturonase (typically 40-50°C) for 5-10 minutes.

-

Add the polygalacturonase enzyme to the pectin solution. The enzyme concentration should be optimized based on the manufacturer's instructions and the specific activity of the enzyme preparation. A typical starting point is 10-20 units of enzyme per gram of pectin.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a specified period (e.g., 2-24 hours). The reaction time will depend on the desired degree of hydrolysis.

-

-

Enzyme Inactivation and Sample Preparation:

-

Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

Centrifuge the reaction mixture to remove any insoluble material.

-

The supernatant, containing the this compound, can then be used for quantification.

-

Quantification of this compound (m-Hydroxydiphenyl Colorimetric Assay)

This colorimetric method is a widely used technique for the quantification of uronic acids, including this compound[16][17].

Materials and Reagents:

-

Pectin hydrolysate (from section 3.2) or this compound standards

-

Concentrated sulfuric acid (H₂SO₄)

-

4 M Sulfamic acid/potassium sulfamate solution, pH 1.6

-

75 mM Sodium tetraborate in concentrated sulfuric acid

-

m-hydroxydiphenyl reagent (0.15% w/v in 0.5% NaOH)

-

Ice bath

-

Water bath (100°C)

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of this compound standards of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) in distilled water.

-

-

Sample and Standard Preparation for Assay:

-

Pipette a known volume (e.g., 200 µL) of each standard and the sample hydrolysate into separate borosilicate glass test tubes.

-

Place the tubes in an ice bath.

-

-

Acid Hydrolysis and Color Development:

-

Carefully add a larger volume of the cold sodium tetraborate/sulfuric acid solution (e.g., 1.2 mL) to each tube. Caution: This step should be performed in a fume hood with appropriate personal protective equipment as the reaction is highly exothermic.

-

Mix the contents of the tubes thoroughly.

-

Heat the tubes in a boiling water bath (100°C) for 20 minutes.

-

Cool the tubes in an ice bath.

-

Add a small volume of the m-hydroxydiphenyl reagent (e.g., 20 µL) to each tube and mix immediately.

-

Allow the color to develop at room temperature for 10-20 minutes.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each standard and sample at 520 nm using a spectrophotometer.

-

Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.

-

Signaling Pathways and Biological Activities

Pectin and its degradation products, oligogalacturonides (OGs), are not merely structural components but also act as signaling molecules in both plants and animals.

Pectin-Mediated Signaling in Plants

In plants, OGs are recognized as Damage-Associated Molecular Patterns (DAMPs) that trigger immune responses. The Wall-Associated Kinase 1 (WAK1) has been identified as a key receptor for OGs in Arabidopsis thaliana[18][19][20][21].

Bioactivities of Pectic Oligosaccharides (POS) in Animals

Pectic oligosaccharides have demonstrated a range of biological activities in animals, primarily related to their prebiotic effects and immunomodulatory properties. While the precise molecular signaling pathways are still under active investigation, the overall effects are well-documented.

Conclusion

This compound and its polymer, pectin, are valuable natural products with diverse applications. This technical guide has provided a detailed overview of their primary natural sources, robust methodologies for their extraction and quantification, and insights into their roles in biological signaling. For researchers and professionals in drug development, the exploration of pectic oligosaccharides as bioactive molecules presents a promising avenue for the development of novel therapeutics and functional food ingredients. The provided protocols and data serve as a foundational resource for further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Analysis of the Physico-Chemical Properties of Pectin Isolated from the Peels of Seven Different Citrus Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. Pectin from Fruit- and Berry-Juice Production by-Products: Determination of Physicochemical, Antioxidant and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. researchgate.net [researchgate.net]

- 9. CN1526738A - Method for preparing pectin from citrus peel - Google Patents [patents.google.com]

- 10. ripublication.com [ripublication.com]

- 11. Hydrolysis of pectin: an enzymatic approach and its application in banana fiber processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of reproducible assays for polygalacturonase and pectinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polygalacturonase activity | OIV [oiv.int]

- 15. bibliotekanauki.pl [bibliotekanauki.pl]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. iris.uniroma1.it [iris.uniroma1.it]

- 20. Signaling role of oligogalacturonides derived during cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

L-Galacturonic Acid: A Technical Guide to Nomenclature and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature and stereochemistry of L-Galacturonic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a precise understanding of this important biomolecule.

Nomenclature

This compound is a sugar acid and a stereoisomer of the more common D-Galacturonic acid.[1] As a uronic acid, it is structurally related to L-galactose, where the primary alcohol at carbon 6 has been oxidized to a carboxylic acid.[2][3]

The systematic and common nomenclature for this compound is summarized in the table below.

| Data Point | Value |

| Systematic (IUPAC) Name | (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

| Common Name | This compound |

| CAS Number | 108729-78-8[1][4] |

| Molecular Formula | C₆H₁₀O₇[1] |

| Molecular Weight | 194.14 g/mol [1] |

Stereochemistry

The stereochemistry of this compound is defined by the spatial arrangement of its hydroxyl groups. Being the L-enantiomer, its stereochemical configuration is the mirror image of D-Galacturonic acid at all chiral centers. This relationship is crucial for its biological activity and recognition by enzymes.

The stereochemical configuration of this compound can be represented in both its open-chain (Fischer projection) and cyclic (Haworth projection) forms.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. For this compound, the carbon chain is depicted vertically with the most oxidized carbon (the carboxyl group) at the top. The horizontal lines represent bonds projecting out of the plane of the paper, while vertical lines represent bonds projecting into the plane.

Haworth Projection

In aqueous solution, this compound exists predominantly in a cyclic hemiacetal form, which is represented by the Haworth projection. The pyranose (six-membered ring) form is the most stable. The cyclization occurs between the aldehyde group at C1 and the hydroxyl group at C5, creating a new chiral center at C1, known as the anomeric carbon. This gives rise to two anomers: α-L-Galacturonic acid and β-L-Galacturonic acid.

In the Haworth projection for an L-sugar, the CH₂OH group (or in this case, the COOH group) is positioned below the plane of the ring. The α-anomer is defined as having the hydroxyl group on the anomeric carbon (C1) on the opposite side of the ring from the C5 substituent (COOH), while the β-anomer has it on the same side.

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of uronic acids like this compound is critical for their characterization. A combination of analytical techniques is typically employed.

General Workflow for Stereochemical Analysis

The following diagram illustrates a general workflow for the isolation and stereochemical characterization of a uronic acid from a natural source.

Key Experimental Methodologies

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can be used to separate enantiomers and determine the enantiomeric purity of a sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are powerful tools for elucidating the complete structure and relative stereochemistry of a molecule. The coupling constants and nuclear Overhauser effects (NOEs) provide information about the spatial arrangement of atoms.

-

Mass Spectrometry (MS): While MS itself does not directly provide stereochemical information, it is used to determine the molecular weight and fragmentation pattern, which aids in the identification of the compound. When coupled with a chiral separation method (LC-MS or GC-MS), it becomes a powerful tool for stereochemical analysis.

Logical Relationships in Nomenclature and Stereochemistry

The nomenclature and stereochemical descriptors of this compound are logically interconnected, as illustrated in the following diagram.

References

- 1. US2338534A - Preparation of d-galacturonic acid and its salts - Google Patents [patents.google.com]

- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]

The Dawn of Uronic Acids: A Technical Chronicle of Their Discovery and Biochemical Significance

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the pivotal discovery and rich history of uronic acids in biochemistry. From their initial identification in bodily fluids to the elucidation of their complex metabolic pathways, this document provides a comprehensive technical guide for professionals in the fields of biochemical research and drug development. The content herein is structured to offer a detailed historical narrative, experimental methodologies, and the biochemical context of these crucial sugar acids.

The Genesis of a Discovery: Early Observations and the Naming of Uronic Acids

The story of uronic acids begins in the late 19th century with the analysis of urine. It was observed that certain organic compounds, when administered to animals, were excreted in a modified, more water-soluble form. This observation hinted at a biological conjugation mechanism. Glucuronic acid was first isolated from urine, a fact that gave rise to the name "uronic acid," derived from the Greek word "ouron," meaning urine. While the exact first isolation is not definitively documented in a single seminal paper, the work of German pharmacologist Oswald Schmiedeberg in the 1870s is often associated with the early studies of these conjugated acids.

A significant milestone in the characterization of uronic acid-containing macromolecules came in 1934 when Karl Meyer and his assistant, John Palmer, isolated a novel polysaccharide from the vitreous humor of bovine eyes. They named this substance "hyaluronic acid," a combination of "hyaloid" (vitreous) and "uronic acid"[1][2]. This discovery marked the first time a uronic acid was identified as a key component of a major biological polymer, shifting the focus from simple detoxification products to structurally important biomolecules. Preceding Meyer and Palmer's work, observations by French chemist Portes in 1880 and Swedish chemist Carl Mörner in 1884 on a "hyalomucoid" from the vitreous humor laid the groundwork for this pivotal discovery[3].

Unraveling the Structure: The Golden Age of Polysaccharide Chemistry

The period from the 1930s to the 1950s was a golden age for the chemical analysis of what were then called "mucopolysaccharides," now known as glycosaminoglycans (GAGs). Karl Meyer and his colleagues were at the forefront of this research, meticulously characterizing the structures of several GAGs and identifying their constituent uronic acids. Their work established that hyaluronic acid is a polymer of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine[1].

The research during this era expanded to other tissues and GAGs, revealing a family of uronic acid-containing polysaccharides with diverse structures and functions. This foundational work was crucial for understanding the roles of uronic acids in the architecture of the extracellular matrix, lubrication of joints, and other physiological processes.

Early Experimental Protocols: Isolating and Identifying Uronic Acids

The methodologies available to early researchers were rudimentary by modern standards, yet they were ingeniously applied to isolate and characterize these novel sugar acids. The following sections detail some of the key experimental approaches of the time.

Isolation of Hyaluronic Acid (Meyer and Palmer, 1934)

The initial isolation of hyaluronic acid from bovine vitreous humor by Meyer and Palmer was a landmark achievement. While the original 1934 paper provides the conceptual framework, later reviews and historical accounts describe the likely multi-step process they employed, which would have involved:

-

Tissue Homogenization: The vitreous humor was likely homogenized to break down the tissue structure.

-

Proteolytic Digestion: Enzymes such as trypsin would have been used to degrade proteins associated with the polysaccharide.

-

Fractional Precipitation: A series of precipitations using salts (like ammonium sulfate) and organic solvents (such as ethanol or acetone) would have been performed to selectively precipitate the high-molecular-weight hyaluronic acid, leaving impurities in the supernatant.

-

Purification: The precipitate would have been redissolved and reprecipitated multiple times to achieve a higher degree of purity.

-

Analysis: The final product would have been subjected to chemical analysis to determine its composition, including the presence of a uronic acid and an amino sugar.

Early Quantitative Analysis of Uronic Acids: Colorimetric Methods

Before the advent of chromatographic techniques, colorimetric assays were the primary means of quantifying uronic acids. These methods relied on the reaction of the sugar acid with a specific reagent to produce a colored product, the intensity of which could be measured.

One of the earliest and most widely used methods was the carbazole reaction . This assay involves heating the sample containing uronic acids in concentrated sulfuric acid, followed by the addition of the carbazole reagent. The acid treatment dehydrates the uronic acid to a furfural derivative, which then reacts with carbazole to produce a pink-purple colored complex. The absorbance of this complex is proportional to the concentration of uronic acid.

Experimental Protocol for the Carbazole Reaction (Historical Reconstruction):

-

A small volume of the sample solution is carefully mixed with concentrated sulfuric acid in a glass test tube, often cooled in an ice bath to control the exothermic reaction.

-

The mixture is heated in a boiling water bath for a specific time to ensure complete dehydration of the uronic acid.

-

After cooling, a solution of carbazole in ethanol is added to the mixture.

-

The solution is mixed and the color is allowed to develop.

-

The absorbance of the solution is measured at a specific wavelength (typically around 530 nm) using a colorimeter or an early spectrophotometer.

-

The concentration of uronic acid in the sample is determined by comparing its absorbance to a standard curve prepared with a known concentration of a uronic acid like glucuronic acid.

It is important to note that this method suffered from interference from other sugars (hexoses and pentoses) and required careful control of reaction conditions such as temperature and heating time.

The Uronic Acid Pathway: Elucidating the Biosynthetic Route

The discovery of the biological importance of uronic acids naturally led to the question of their biosynthesis. The elucidation of the uronic acid pathway, also known as the glucuronic acid pathway, was a major breakthrough in understanding carbohydrate metabolism. This pathway not only provides the building blocks for GAG synthesis but also plays a crucial role in detoxification and the synthesis of ascorbic acid (vitamin C) in many animals.

A pivotal moment in understanding the biosynthesis of complex carbohydrates came with the work of Luis Federico Leloir, who was awarded the Nobel Prize in Chemistry in 1970 for his discovery of sugar nucleotides and their role in the biosynthesis of carbohydrates. His research in the late 1940s and 1950s led to the discovery of uridine diphosphate glucose (UDP-glucose) , the activated form of glucose necessary for many biosynthetic reactions.

The formation of UDP-glucuronic acid from UDP-glucose was subsequently demonstrated, revealing the key step in the uronic acid pathway. This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase, which oxidizes the C6 hydroxyl group of the glucose moiety to a carboxylic acid.

Logical Flow of the Uronic Acid Pathway Discovery:

Key Signaling and Metabolic Pathways Involving Uronic Acids

The central metabolic pathway involving uronic acids is the Uronic Acid Pathway itself. This pathway is not a major route for ATP production but serves critical biosynthetic and detoxification functions.

The Uronic Acid Pathway:

Quantitative Data Summary

The following table summarizes key quantitative data related to the historical and biochemical properties of glucuronic acid.

| Property | Value | Source/Method |

| Molar Mass | 194.14 g/mol | Calculated from chemical formula (C6H10O7) |

| Melting Point | 167 °C (333 °F; 440 K) | Experimental determination |

| Carbazole Assay λmax | ~530 nm | Colorimetric measurement |

| UDP-glucose Dehydrogenase Cofactor | NAD+ | Enzymatic assays |

Conclusion

The discovery and subsequent elucidation of the biochemistry of uronic acids represent a significant thread in the fabric of modern biochemistry. From their humble beginnings as urinary metabolites to their recognition as integral components of the extracellular matrix and key players in metabolic pathways, the journey of uronic acids highlights the progressive nature of scientific inquiry. The foundational work of pioneers like Schmiedeberg, Meyer, and Leloir has paved the way for our current understanding and continues to inform research in areas ranging from developmental biology to drug metabolism and the design of novel therapeutics. This technical guide provides a historical and methodological context that is essential for any researcher or professional working with these fascinating and vital biomolecules.

References

- 1. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated process design for biocatalytic synthesis by a Leloir Glycosyltransferase: UDP-glucose production with sucrose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

Methodological & Application

Application Note: Quantification of L-Galacturonic Acid Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Galacturonic acid is the primary constituent of pectin, a complex heteropolysaccharide found in the cell walls of plants.[1][2] The quantification of this compound is crucial in various fields, including the food industry for quality control of pectin-containing products, and in pharmaceutical and drug development for the characterization of plant-derived raw materials and final products.[3] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the determination of this compound.[2][4] This application note provides a detailed protocol for the quantification of this compound using HPLC with UV detection, and includes alternative methods and comparative data.

Principle of the Method

For accurate quantification, this compound is typically first liberated from the pectin polymer through hydrolysis. Enzymatic hydrolysis using pectinase is often preferred over acid hydrolysis to prevent the degradation of the analyte.[1][2] The hydrolyzed sample is then filtered and injected into an HPLC system. The separation is commonly achieved on a reverse-phase C18 column or an amino-functionalized column. Detection is frequently performed using a UV detector at a wavelength of 210 nm.[4] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Sample Preparation: Enzymatic Hydrolysis of Pectin

This protocol is adapted from a method demonstrating the effective hydrolysis of pectin to this compound using pectinase.[1][2]

-

Materials:

-

Pectin-containing sample

-

Pectinase enzyme solution (e.g., 2250 U/g of pectin)

-

Deionized water

-

Buffer solution (as recommended by the enzyme manufacturer, e.g., sodium acetate buffer)

-

0.22 µm syringe filters

-

-

Procedure:

-

Weigh a precise amount of the pectin-containing sample.

-

Disperse the sample in a known volume of deionized water or buffer solution to achieve a specific concentration (e.g., 4.0 g/L).

-

Add the pectinase enzyme solution to the sample dispersion.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 50 °C) for a sufficient duration to ensure complete hydrolysis (e.g., 24 hours).[1][2]

-

After incubation, terminate the enzymatic reaction by heating the sample (e.g., boiling for 5-10 minutes) or by adding a quenching agent as recommended by the enzyme supplier.

-

Allow the sample to cool to room temperature.

-

Filter the hydrolyzed sample through a 0.22 µm syringe filter into an HPLC vial.[4]

-

2. HPLC Analysis

This protocol outlines a general method for the HPLC analysis of this compound.

-

Apparatus:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) or an Amino column (e.g., Shodex Asahipak NH2P-50).[5]

-

Mobile Phase: Isocratic elution with 0.01 N Phosphoric Acid.[4]

-

Flow Rate: 0.70 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection: UV at 210 nm.[4]

-

-

Procedure:

-

Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL).

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Quantification

| Parameter | Method 1 (Reversed-Phase) | Method 2 (Amino Column) | Method 3 (Ion-Exchange) |

| Column | C18 | Shodex Asahipak NH2P-50[5] | Shodex KC-811[5] |

| Mobile Phase | 0.01 N Phosphoric Acid[4] | Acetonitrile/Water | Dilute Sulfuric Acid |

| Detector | UV (210 nm)[4] | UV or RI[5] | RI or UV[5] |

| Reported Retention Time | Approximately 8.5 minutes (can vary)[4] | Varies with conditions | Varies with conditions |

| Detection Limit | ~1.5 ppm (with UV)[5] | Not specified | Not specified |

Table 2: Example Quantitative Data for this compound Standards

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 15000 |

| 25 | 37500 |

| 50 | 75000 |

| 100 | 150000 |

| 200 | 300000 |

Visualizations

References

Colorimetric Assays for Uronic Acid Determination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the colorimetric determination of uronic acids, crucial components of polysaccharides like pectins and glycosaminoglycans. Understanding the uronic acid content is vital in various fields, including plant biology, food science, and the development of therapeutics targeting polysaccharides.

Introduction

Uronic acids are a class of sugar acids with both a carbonyl and a carboxylic acid functional group. Their quantification is essential for characterizing polysaccharides and understanding their functional properties. Colorimetric assays offer a rapid, convenient, and cost-effective method for this purpose. This guide focuses on two of the most widely used methods: the carbazole-sulfuric acid assay and the m-hydroxybiphenyl assay. Each method relies on the dehydration of uronic acids in concentrated sulfuric acid to form furfural derivatives, which then react with a chromogenic agent to produce a colored product that can be quantified spectrophotometrically.

Comparison of Key Colorimetric Assays

The choice of assay depends on the specific application, the nature of the sample, and the presence of interfering substances. The following table summarizes the key quantitative parameters of the two most common assays.

| Parameter | Carbazole-Sulfuric Acid Assay | m-Hydroxybiphenyl Assay |

| Principle | Dehydration of uronic acid to a furfural derivative, followed by reaction with carbazole. | Dehydration of uronic acid to a furfural derivative, followed by reaction with m-hydroxybiphenyl. |

| Wavelength (λmax) | 525 - 530 nm | 520 - 525 nm |

| Sensitivity | ~0.2 - 20 µg of D-galacturonic acid[1] | Higher sensitivity than the carbazole assay. |

| Linear Range | 1 - 100 µg for glucuronic acid[2][3] | 10 - 80 µg/mL[4] |

| Detection Limit | Approximately 1 µg for glucuronic acid[2][3] | 1.6 ± 0.4 µg/mL[4] |

| Quantification Limit | Not specified in reviewed literature. | 5 ± 1 µg/mL[4] |

| Interference | Significant interference from neutral sugars (hexoses >10% on a molar basis)[1]. Cysteine and other thiols can increase the response, while large amounts of protein may suppress color development[1]. | Less interference from neutral sugars compared to the carbazole assay, especially with the addition of sulfamate[5]. |

Experimental Protocols

Carbazole-Sulfuric Acid Assay (Bitter-Muir Method)

This method is a classic and widely used assay for uronic acid determination.

Materials:

-

Concentrated Sulfuric Acid (98%)

-

Sodium Tetraborate Decahydrate (Borax)

-

Carbazole (recrystallized from ethanol)

-

Absolute Ethanol

-

D-Galacturonic Acid or D-Glucuronic Acid (for standard curve)

-

Ice bath

-

Heating block or water bath (100°C)

-

Spectrophotometer or microplate reader

Reagent Preparation:

-

Sulfuric Acid-Borate Reagent: Dissolve 0.9 g of sodium tetraborate decahydrate in 10 mL of deionized water. Carefully and slowly, add this solution to 90 mL of ice-cold concentrated sulfuric acid while stirring in an ice bath. Allow the solution to cool to room temperature. This reagent is stable indefinitely when refrigerated.[1]

-

Carbazole Reagent (0.125% w/v): Dissolve 125 mg of carbazole in 100 mL of absolute ethanol. This solution should be prepared fresh.

Experimental Workflow:

Caption: Workflow for the Carbazole-Sulfuric Acid Assay.

Procedure:

-

Prepare a standard curve using D-galacturonic acid or D-glucuronic acid (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).

-

Pipette 250 µL of each standard and sample solution into separate glass test tubes.

-

Place the tubes in an ice bath to cool.

-

Carefully add 1.5 mL of the ice-cold sulfuric acid-borate reagent to each tube and mix thoroughly while keeping the tubes in the ice bath.[1]

-

Heat the tubes in a boiling water bath or a heating block at 100°C for 10 minutes.[1]

-

Cool the tubes rapidly in an ice bath.

-

Add 50 µL of the carbazole reagent to each tube and mix well.[1]

-

Heat the tubes again at 100°C for 15 minutes.[1]

-

Cool the tubes to room temperature.

-